molecular formula C17H26N2O B12921085 1-(4-Octylphenyl)pyrazolidin-3-one CAS No. 69064-82-0

1-(4-Octylphenyl)pyrazolidin-3-one

Cat. No.: B12921085
CAS No.: 69064-82-0
M. Wt: 274.4 g/mol
InChI Key: JSBIAFNENMBRLW-UHFFFAOYSA-N
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Description

1-(4-Octylphenyl)pyrazolidin-3-one is a pyrazolidin-3-one derivative characterized by an octylphenyl substituent at the 1-position of the heterocyclic core. Pyrazolidin-3-one derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties . The octylphenyl group introduces significant lipophilicity, which may enhance membrane permeability and influence pharmacokinetic profiles compared to shorter-chain or polar substituents.

Properties

CAS No.

69064-82-0

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

1-(4-octylphenyl)pyrazolidin-3-one

InChI

InChI=1S/C17H26N2O/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)19-14-13-17(20)18-19/h9-12H,2-8,13-14H2,1H3,(H,18,20)

InChI Key

JSBIAFNENMBRLW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)N2CCC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Octylphenyl)pyrazolidin-3-one can be synthesized through various methods. One common approach involves the reaction of 4-octylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under basic conditions. The reaction typically proceeds through a cyclization process to form the pyrazolidinone ring .

Industrial Production Methods

In an industrial setting, the synthesis of 1-(4-Octylphenyl)pyrazolidin-3-one may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent-free methods, such as ball milling, have also been explored to reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Octylphenyl)pyrazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Octylphenyl)pyrazolidin-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Key Observations:

  • Toxicity: Chlorophenyl analogs, such as 1-(4-chlorobenzoyl)pyrazolidin-3-one, are associated with toxic alerts (e.g., nitrofen derivatives), suggesting that electron-withdrawing groups may introduce metabolic liabilities. The octylphenyl group, being non-halogenated, might reduce such risks .

Biological Activity

1-(4-Octylphenyl)pyrazolidin-3-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

1-(4-Octylphenyl)pyrazolidin-3-one has the following structural formula:

C15H21N2O\text{C}_{15}\text{H}_{21}\text{N}_2\text{O}
  • Molecular Weight: 245.35 g/mol
  • CAS Number: 69064-82-0

The biological activity of 1-(4-Octylphenyl)pyrazolidin-3-one is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and immune responses.

Inhibition of Enzymes

Research indicates that pyrazolidinone derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. By inhibiting COX enzymes, these compounds can potentially reduce inflammation and pain.

Biological Activities

1-(4-Octylphenyl)pyrazolidin-3-one exhibits several notable biological activities:

  • Anti-inflammatory Activity: The compound has shown promise in reducing inflammation in preclinical models.
  • Antioxidant Properties: It may scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Activity: Some studies suggest that pyrazolidinone derivatives possess antimicrobial properties, although specific data on 1-(4-Octylphenyl)pyrazolidin-3-one is limited.

Case Studies and Research Findings

A review of the literature reveals several studies that highlight the biological activities of pyrazolidinone derivatives:

  • Anti-inflammatory Effects:
    • A study demonstrated that pyrazolidinone compounds significantly reduced paw edema in rat models, indicating strong anti-inflammatory effects (Taha et al., 2006) .
  • Antioxidant Activity:
    • Research indicated that certain pyrazolidinone derivatives exhibited high antioxidant activity, which could be beneficial in treating oxidative stress-related diseases (Kaneider et al., 2004) .
  • Antimicrobial Potential:
    • A comparative study showed that derivatives of pyrazolidinone had varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria (Edsall et al., 1998) .

Data Table: Biological Activities of Pyrazolidinone Derivatives

Activity TypeDescriptionReference
Anti-inflammatoryReduction of edema in rat modelsTaha et al., 2006
AntioxidantScavenging free radicalsKaneider et al., 2004
AntimicrobialActivity against various bacteriaEdsall et al., 1998

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